Home > Products > Screening Compounds P133243 > Fosifloxuridine nafalbenamide
Fosifloxuridine nafalbenamide - 1332837-31-6

Fosifloxuridine nafalbenamide

Catalog Number: EVT-278151
CAS Number: 1332837-31-6
Molecular Formula: C29H29FN3O9P
Molecular Weight: 613.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosifloxuridine nafalbenamide is under investigation in clinical trial NCT03428958 (A Safety Study of NUC-3373 in Combination With Standard Agents Used in Colorectal Cancer Treatment).
Fosifloxuridine Nafalbenamide is a phosphoramidate-based prodrug of the monophosphate (MP) form of 5-fluoro-2'-deoxyuridine (FUdR; FUDR), the active metabolite of fluorouracil (5-FU), an antimetabolite fluoropyrimidine analog of the pyrimidine nucleoside, with potential antineoplastic activity. Upon administration of the nucleotide analog prodrug fosifloxuridine nafalbenamide, fosifloxuridine nafalbenamide is readily taken up by tumor cells. In the tumor cell, the phosphoramidate moiety is removed and fosifloxuridine nafalbenamide is converted to its active form FUDR-MP. In turn, FUDR-MP binds to and inhibits thymidylate synthase (TS), resulting in the depletion of thymidine triphosphate (TTP) and thus DNA synthesis. With the phosphoramidate moiety attached to FUDR-MP, fosifloxuridine nafalbenamide, compared to 5-FU, is more lipophilic and accumulates in cancer cells by passive diffusion and does not require a nucleoside transporter, thereby generating higher intracellular concentrations. In addition, compared to 5-FU, once inside the cell FUDR-MP does not need to be phosphorylated and is already in its active form. Unlike 5-FU, fosifloxuridine nafalbenamide does not get deactivated or converted into toxic metabolites by dihydropyrimidine dehydrogenase (DPD) and thymidine phosphorylase (TP), which leads to both a longer half-life and less toxicity.
Overview

Fosifloxuridine nafalbenamide, also known as NUC-3373, is a novel anti-cancer compound that belongs to the class of fluoropyrimidines. It is designed as a potent inhibitor of thymidylate synthase, a key enzyme in the synthesis of DNA, and exhibits DNA-damaging properties. This compound has garnered attention for its potential in treating various cancers due to its unique mechanism of action and efficacy in preclinical studies.

Source and Classification

Fosifloxuridine nafalbenamide is classified as an anti-cancer drug within the fluoropyrimidine family. Its chemical formula is C29H29FN3O9PC_{29}H_{29}FN_{3}O_{9}P . The compound is synthesized to enhance the delivery of active metabolites that can effectively target and inhibit tumor growth. The development of fosifloxuridine nafalbenamide is based on the need for more effective cancer therapies that can overcome resistance mechanisms associated with traditional treatments.

Synthesis Analysis

The synthesis of fosifloxuridine nafalbenamide involves several steps that focus on modifying existing fluoropyrimidine structures to improve their pharmacological profiles. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with commercially available fluoropyrimidine derivatives.
  2. Phosphoramidate Moiety Addition: A key step involves adding a phosphoramidate group, which enhances the stability and bioavailability of the compound.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity levels for clinical use.

Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are not elaborated in the available literature.

Molecular Structure Analysis

The molecular structure of fosifloxuridine nafalbenamide features a complex arrangement that includes:

  • A fluorinated pyrimidine ring.
  • A phosphoramidate functional group that contributes to its activation within tumor cells.
  • Substituents that enhance solubility and cellular uptake.
Chemical Reactions Analysis

Fosifloxuridine nafalbenamide undergoes several chemical transformations once administered:

  1. Dephosphorylation: In the tumor microenvironment, the phosphoramidate moiety is cleaved off, converting fosifloxuridine nafalbenamide into its active form, FUDR-MP (fluorodeoxyuridine monophosphate).
  2. Inhibition of Thymidylate Synthase: FUDR-MP inhibits thymidylate synthase, disrupting DNA synthesis and leading to cell death.

These reactions highlight the importance of metabolic activation in determining the efficacy of fosifloxuridine nafalbenamide as an anti-cancer agent.

Mechanism of Action

The mechanism of action for fosifloxuridine nafalbenamide primarily involves:

  • Inhibition of DNA Synthesis: By inhibiting thymidylate synthase, it prevents the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a crucial step in DNA replication.
  • Induction of DNA Damage: The active metabolites generated from fosifloxuridine nafalbenamide lead to DNA strand breaks and apoptosis in rapidly dividing cancer cells.

This dual action makes it effective against various malignancies and positions it as a promising candidate for combination therapies.

Physical and Chemical Properties Analysis

Fosifloxuridine nafalbenamide exhibits several notable physical and chemical properties:

  • Solubility: It is designed to be soluble in aqueous solutions, facilitating intravenous administration.
  • Stability: The phosphoramidate moiety provides stability against premature degradation before reaching tumor sites.
  • pH Sensitivity: Its activity may vary with pH levels typical in different tissue environments.

These properties are essential for ensuring effective delivery and therapeutic outcomes in cancer treatment.

Applications

Fosifloxuridine nafalbenamide has shown potential applications in various scientific contexts:

  1. Cancer Treatment: It is primarily being investigated for its use in treating solid tumors due to its ability to induce apoptosis selectively in cancer cells.
  2. Combination Therapies: Preliminary studies suggest that it may enhance the effectiveness of other chemotherapeutic agents when used in combination.
  3. Clinical Trials: Ongoing clinical trials are evaluating its safety, efficacy, and optimal dosing regimens across different types of cancers .
Introduction to Fluoropyrimidine-Based Antimetabolites

Historical Development of Fluoropyrimidine Chemotherapy Agents

The development of fluoropyrimidine chemotherapy began with the landmark synthesis of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger and Robert Duschinsky. This discovery revolutionized cancer treatment by introducing a pyrimidine analog that could disrupt DNA synthesis in rapidly dividing cancer cells. The historical trajectory of fluoropyrimidine evolution reveals several key milestones:

  • First-generation agents: 5-FU remained the cornerstone of gastrointestinal cancer treatment for decades, administered via intravenous bolus or continuous infusion. Its mechanism centered on thymidylate synthase (TYMS) inhibition through the active metabolite fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate [9].

  • Oral prodrug development: The 1967 synthesis of tegafur (a 5-FU prodrug) by Hiller et al. marked a significant advancement, enabling oral administration. This was followed by combination formulations like UFT® (tegafur with uracil, 1976) and S-1 (tegafur with 5-chloro-2,4-dihydroxypyridine and potassium oxonate, 1991). These combinations enhanced 5-FU's bioavailability while reducing gastrointestinal toxicity through targeted enzyme modulation [9].

  • Third-generation innovations: The 21st century saw novel approaches to overcome 5-FU limitations, including nanoparticle formulations and ProTide technology. The latter, exemplified by fosifloxuridine nafalbenamide, represents a paradigm shift in nucleotide delivery by bypassing rate-limiting activation steps [3] [10].

Table 1: Historical Milestones in Fluoropyrimidine Development

YearAgentSignificance
19575-Fluorouracil (5-FU)First synthetic fluoropyrimidine antimetabolite; backbone of solid tumor therapy
1967TegafurFirst oral 5-FU prodrug; improved administration convenience
1976UFT®Tegafur-uracil combination; enhanced 5-FU bioavailability
1991S-1®Triple combination; reduced GI toxicity while maintaining efficacy
2020sFosifloxuridine nafalbenamideProTide prodrug of FUDR-MP; bypasses key metabolic limitations

Limitations of 5-Fluorouracil (5-FU) and Rationale for Prodrug Development

Despite its historical importance, 5-FU faces significant pharmacological challenges that limit its clinical utility. These limitations provided the impetus for next-generation prodrug development:

  • Metabolic inefficiency: Approximately 80-85% of administered 5-FU undergoes rapid catabolic degradation via dihydropyrimidine dehydrogenase (DPD) in the liver and peripheral tissues. This extensive first-pass metabolism necessitates high doses to achieve therapeutic effects, increasing toxicity risks. Patients with DPD deficiency (present in 3-5% of the population) experience severe, potentially fatal toxicities even at standard doses due to impaired drug clearance [2] [9].

  • Activation dependency: 5-FU requires sequential enzymatic conversion to active nucleotides (FUMP, FUDP, FUTP, and FdUMP). This multi-step activation is inefficient due to:

  • Variable expression of activation enzymes (OPRT, thymidine phosphorylase) in tumors
  • Competition with natural pyrimidines for phosphorylation
  • Development of resistance mechanisms in cancer cells, including downregulation of activating enzymes and upregulation of catabolic pathways [7] [9].

  • Pharmacokinetic limitations: 5-FU has a short plasma half-life (8-22 minutes), requiring prolonged infusions for clinical efficacy. The oral bioavailability of 5-FU is erratic and highly variable (0-80%) due to extensive DPD-mediated degradation in the gut wall and liver. Additionally, 5-FU cannot achieve therapeutic concentrations in certain sanctuary sites, limiting efficacy against metastases [2].

  • Resistance development: Cancer cells develop resistance through multiple mechanisms, including:

  • Reduced expression of uridine-cytidine kinase (UCK) or orotate phosphoribosyltransferase (OPRT)
  • Increased expression of thymidylate synthase (TYMS)
  • Altered balance between activation and catabolism pathwaysResearch by Matsuoka et al. demonstrated that breast cancer cells can switch FdUMP synthesis from the TP-TK pathway to the OPRT-RR pathway when developing 5-FU resistance, fundamentally altering metabolic dependencies [7].

Fosifloxuridine Nafalbenamide (NUC-3373): A Next-Generation Fluoropyrimidine ProTide

Fosifloxuridine nafalbenamide (NUC-3373) represents a third-generation fluoropyrimidine designed to overcome the limitations of 5-FU through rational drug engineering. This novel agent incorporates two key innovations:

  • Active metabolite targeting: Unlike 5-FU prodrugs that release 5-FU, fosifloxuridine nafalbenamide is a phosphoramidate ProTide of fluorodeoxyuridine monophosphate (FUDR-MP), the immediate precursor of the active thymidylate synthase inhibitor FdUMP. This strategic design delivers the nucleotide directly, bypassing the initial activation steps required by 5-FU and its predecessors [3] [10].

  • Protective promoiety: The molecule features a bis-(aryloxy)phosphoramidate group comprising naphthylalanine benzyl ester. This modification enhances cellular uptake through passive diffusion, protects the phosphate group from enzymatic degradation, and facilitates intracellular activation through a single-step enzymatic cleavage. The chemical structure (C₂₉H₂₉FN₃O₉P; CAS 1332837-31-6) optimizes stability while enabling efficient conversion to the active moiety [6] [10].

Table 2: Metabolic Advantages of Fosifloxuridine Nafalbenamide Over Conventional Fluoropyrimidines

Metabolic Characteristic5-FU/CapecitabineFosifloxuridine Nafalbenamide
Primary active metaboliteFdUMP (after 3+ enzymatic steps)FUDR-MP (directly released)
DPD sensitivityHigh (80-85% catabolized)Bypasses DPD-dependent catabolism
Activation efficiencyDependent on OPRT/TP expressionIndependent of initial activation enzymes
Resistance mechanismsMultiple (enzyme downregulation etc.)Overcomes TK-deficiency resistance
Chemical stabilityModerateHigh (phosphoramidate protection)

The ProTide technology platform enables fosifloxuridine nafalbenamide to circumvent three critical vulnerabilities of conventional fluoropyrimidines:

  • DPD-mediated degradation: By delivering FUDR-MP directly, NUC-3373 avoids the DPD catabolic pathway entirely, allowing more consistent drug exposure and reducing DPD-related toxicity risks [3].
  • Activation bottlenecks: The molecule bypasses the rate-limiting phosphorylation step required by 5-FU and fluorodeoxyuridine (FUDR), making it effective even in cancer cells with downregulated uridine-cytidine kinase or orotate phosphoribosyltransferase [7] [10].
  • Transport dependency: Unlike charged nucleotides, the uncharged ProTide structure enables passive cellular uptake independent of nucleoside transporters (e.g., hENT1), maintaining efficacy in transporter-deficient malignancies [10].

Preclinical evidence demonstrates that fosifloxuridine nafalbenamide achieves significantly higher intracellular concentrations of active metabolites than 5-FU. In thymidine kinase-deficient cell lines (historically resistant to 5-FU), NUC-3373 maintained potent cytotoxicity with IC₅₀ values of 0.045-0.31 μM, confirming its ability to overcome a key resistance mechanism [7] [10]. The structural optimization of this agent exemplifies how rational drug design can address the pharmacokinetic and metabolic limitations that have historically constrained fluoropyrimidine efficacy.

Properties

CAS Number

1332837-31-6

Product Name

Fosifloxuridine nafalbenamide

IUPAC Name

benzyl (2S)-2-[[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate

Molecular Formula

C29H29FN3O9P

Molecular Weight

613.5 g/mol

InChI

InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1

InChI Key

BIOWRMNRHMERIO-ZVAHOJSLSA-N

SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54

Solubility

Soluble in DMSO

Synonyms

NUC-3373; NUC 3373; NUC3373;

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.